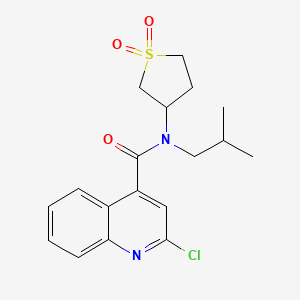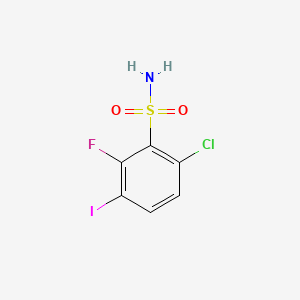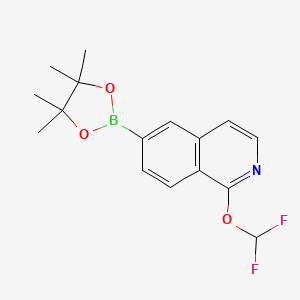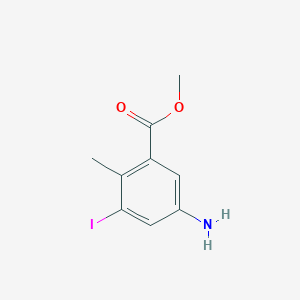
Methyl 5-amino-3-iodo-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-3-iodo-2-methylbenzoate is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzoic acid, featuring an amino group, an iodine atom, and a methyl ester group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-3-iodo-2-methylbenzoate typically involves the iodination of a precursor compound, followed by esterification and amination reactions. One common method starts with the iodination of 2-methylbenzoic acid using iodine and an oxidizing agent such as nitric acid. The resulting 5-iodo-2-methylbenzoic acid is then esterified using methanol and a catalyst like sulfuric acid to form methyl 5-iodo-2-methylbenzoate. Finally, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-3-iodo-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of methyl 5-amino-2-methylbenzoate.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide, thiols, or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Methyl 5-amino-2-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-amino-3-iodo-2-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 5-amino-3-iodo-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom may participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-amino-2-methylbenzoate: Lacks the iodine atom, resulting in different reactivity and biological activity.
Methyl 5-iodo-2-methylbenzoate: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
Methyl 3-amino-5-iodo-2-methylbenzoate: Positional isomer with different substitution pattern, leading to variations in chemical and biological properties .
Uniqueness
Methyl 5-amino-3-iodo-2-methylbenzoate is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H10INO2 |
|---|---|
Peso molecular |
291.09 g/mol |
Nombre IUPAC |
methyl 5-amino-3-iodo-2-methylbenzoate |
InChI |
InChI=1S/C9H10INO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,11H2,1-2H3 |
Clave InChI |
IHAXYXWWTUUHGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1I)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


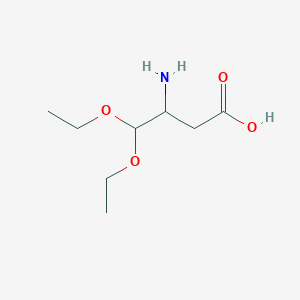
![Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B13548932.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid](/img/structure/B13548946.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13548949.png)
![tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13548957.png)
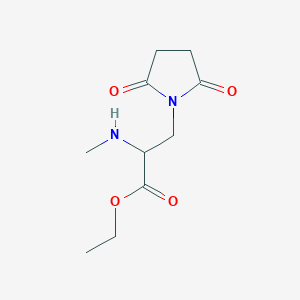
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13548972.png)
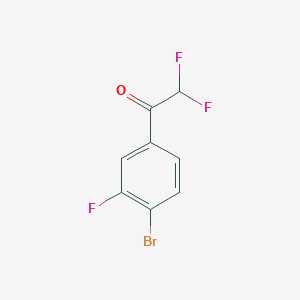
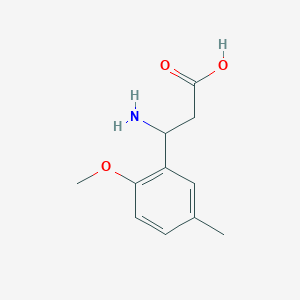
aminehydrochloride](/img/structure/B13549002.png)
